molecular formula C10H14 B1681246 Tert-butylbenzene CAS No. 98-06-6

Tert-butylbenzene

Cat. No. B1681246
CAS RN: 98-06-6
M. Wt: 134.22 g/mol
InChI Key: YTZKOQUCBOVLHL-UHFFFAOYSA-N
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Patent
US08192892B2

Procedure details

15 g (0.1 mol) of t-butylphenol, 6.31 g (0.21 mol) of p-formaldehyde and 10.24 g (0.11 mol) of aniline were added to a 100 ml one-neck round-bottom flask and mixed in an oil bath at 90° C. When the initially opaque mixture became a dark brown transparent gel type material after about 30 minutes, the reaction was quenched using tetrahydrofuran (THF), and then the mixture was cooled to room temperature. The cooled crude product was base-washed twice through a solvent extraction using a 1N NaOH aqueous solution, and washed once with deionized water. After washing, the organic layer was dried with MgSO4 and filtered. The residual solution was dried using a rotary evaporator to remove the solvent, and the purified product was dried in a vacuum oven at 40° C. for 6 hours to obtain t-BuPh-a.
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
p-formaldehyde
Quantity
6.31 g
Type
reactant
Reaction Step One
Quantity
10.24 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1O)([CH3:4])([CH3:3])[CH3:2].NC1C=CC=CC=1>>[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC=C1)O
Name
p-formaldehyde
Quantity
6.31 g
Type
reactant
Smiles
Name
Quantity
10.24 g
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed in an oil bath at 90° C
CUSTOM
Type
CUSTOM
Details
after about 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction was quenched
TEMPERATURE
Type
TEMPERATURE
Details
The cooled crude product
WASH
Type
WASH
Details
was base-washed twice through a solvent extraction
WASH
Type
WASH
Details
washed once with deionized water
WASH
Type
WASH
Details
After washing
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The residual solution was dried
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
the purified product was dried in a vacuum oven at 40° C. for 6 hours
Duration
6 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08192892B2

Procedure details

15 g (0.1 mol) of t-butylphenol, 6.31 g (0.21 mol) of p-formaldehyde and 10.24 g (0.11 mol) of aniline were added to a 100 ml one-neck round-bottom flask and mixed in an oil bath at 90° C. When the initially opaque mixture became a dark brown transparent gel type material after about 30 minutes, the reaction was quenched using tetrahydrofuran (THF), and then the mixture was cooled to room temperature. The cooled crude product was base-washed twice through a solvent extraction using a 1N NaOH aqueous solution, and washed once with deionized water. After washing, the organic layer was dried with MgSO4 and filtered. The residual solution was dried using a rotary evaporator to remove the solvent, and the purified product was dried in a vacuum oven at 40° C. for 6 hours to obtain t-BuPh-a.
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
p-formaldehyde
Quantity
6.31 g
Type
reactant
Reaction Step One
Quantity
10.24 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1O)([CH3:4])([CH3:3])[CH3:2].NC1C=CC=CC=1>>[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC=C1)O
Name
p-formaldehyde
Quantity
6.31 g
Type
reactant
Smiles
Name
Quantity
10.24 g
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed in an oil bath at 90° C
CUSTOM
Type
CUSTOM
Details
after about 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction was quenched
TEMPERATURE
Type
TEMPERATURE
Details
The cooled crude product
WASH
Type
WASH
Details
was base-washed twice through a solvent extraction
WASH
Type
WASH
Details
washed once with deionized water
WASH
Type
WASH
Details
After washing
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The residual solution was dried
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
the purified product was dried in a vacuum oven at 40° C. for 6 hours
Duration
6 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.